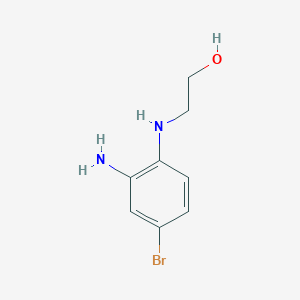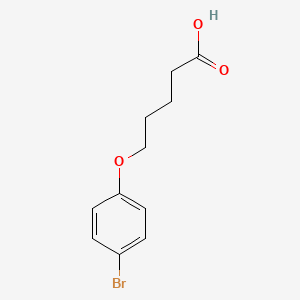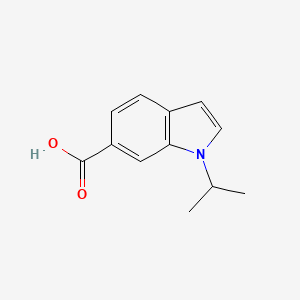
3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile
Descripción general
Descripción
3-Bromo-6-chloro-2,2’-bipyridine-5-carbonitrile is a chemical compound with the molecular formula C11H5BrClN3 and a molecular weight of 294.53 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-6-chloro-2,2’-bipyridine-5-carbonitrile can be represented by the SMILES string: C1=CC=NC(=C1)C2=C(C=C(C(=N2)Cl)C#N)Br . This indicates the presence of a bipyridine core with bromo, chloro, and carbonitrile substituents.Aplicaciones Científicas De Investigación
Computational Analysis and Biological Relevance
A study on 5-bromo-3-nitropyridine-2-carbonitrile (a compound structurally related to the target molecule) utilized computational calculations to explore its molecular structure and energy, analyzing molecular electrostatic potential, frontier molecular orbitals, and donor-acceptor interactions. The study also evaluated the compound's biological significance through molecular docking, showing its potential as an inhibitor for a specific protein, suggesting that similar analyses could be relevant for 3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile (Arulaabaranam et al., 2021).
Electrocatalytic Synthesis
Research on the electrosynthesis of 6-aminonicotinic acid, using related pyridine compounds under mild conditions, indicates that studies involving this compound could explore its role in catalytic reactions and organic synthesis, especially under electrochemical conditions (Gennaro et al., 2004).
Photochemical Studies
Another avenue of research demonstrated the photochemical generation of carbon monoxide and hydrogen from carbon dioxide and water under visible light irradiation using complexes that include bipyridine ligands. This suggests potential applications of this compound in photochemical processes and as part of catalytic systems for environmental and energy-related applications (Lehn & Ziessel, 1982).
Synthesis and Reactions
The synthesis and reactions of closely related compounds, particularly those involving halogen atoms and pyridine rings, often aim at creating novel organic molecules with potential pharmaceutical applications or as intermediates in more complex chemical syntheses. Such studies can inform the possible chemical manipulations and synthetic applications of this compound, highlighting its utility in developing new compounds with specific functional properties (Ji, Li, & Bunnelle, 2003).
Safety and Hazards
3-Bromo-6-chloro-2,2’-bipyridine-5-carbonitrile is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety information and hazards associated with this compound are not provided in the available resources. Standard laboratory safety procedures should be followed when handling this compound.
Propiedades
IUPAC Name |
5-bromo-2-chloro-6-pyridin-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrClN3/c12-8-5-7(6-14)11(13)16-10(8)9-3-1-2-4-15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTAXXKUOYFOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C(=N2)Cl)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)
![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)





